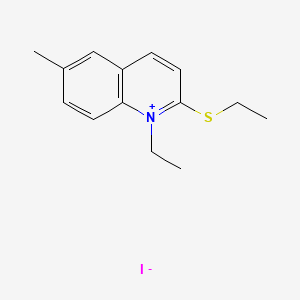![molecular formula C7H13N3O2 B13968212 1-[2-(Methylamino)ethyl]piperazine-2,3-dione CAS No. 451453-63-7](/img/structure/B13968212.png)
1-[2-(Methylamino)ethyl]piperazine-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Methylamino)ethyl]piperazine-2,3-dione is a compound that belongs to the piperazine family Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Methylamino)ethyl]piperazine-2,3-dione can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These reactions typically require specific catalysts and conditions to proceed efficiently.
Industrial Production Methods
Industrial production of piperazine derivatives often involves large-scale chemical processes. For example, the reaction of ethylene dichloride with ammonia can produce various ethylene amines, including piperazine derivatives . These processes are optimized for high yield and purity, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-[2-(Methylamino)ethyl]piperazine-2,3-dione undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The reactions of this compound typically require specific reagents and conditions. For example, oxidation reactions may use potassium permanganate in an acidic medium, while reduction reactions may use lithium aluminum hydride in an anhydrous solvent .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce piperazine-2,3-dione derivatives, while reduction may yield various amine derivatives .
Scientific Research Applications
1-[2-(Methylamino)ethyl]piperazine-2,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: It is investigated for its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-(Methylamino)ethyl]piperazine-2,3-dione involves its interaction with specific molecular targets. For example, it may act as a GABA receptor agonist, binding directly to muscle membrane GABA receptors and causing hyperpolarization of nerve endings . This results in specific physiological effects, such as muscle relaxation.
Comparison with Similar Compounds
Similar Compounds
1-Ethylpiperazine-2,3-dione: This compound has a similar structure but with an ethyl group instead of a methyl group.
1-[2-(Dimethylamino)ethyl]piperazine: This compound has an additional methyl group on the aminoethyl side chain.
Uniqueness
1-[2-(Methylamino)ethyl]piperazine-2,3-dione is unique due to its specific structure and the presence of both a piperazine ring and a methylaminoethyl side chain. This combination of features gives it distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
451453-63-7 |
|---|---|
Molecular Formula |
C7H13N3O2 |
Molecular Weight |
171.20 g/mol |
IUPAC Name |
1-[2-(methylamino)ethyl]piperazine-2,3-dione |
InChI |
InChI=1S/C7H13N3O2/c1-8-2-4-10-5-3-9-6(11)7(10)12/h8H,2-5H2,1H3,(H,9,11) |
InChI Key |
RBNWVBJHUKXVDK-UHFFFAOYSA-N |
Canonical SMILES |
CNCCN1CCNC(=O)C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(Chloromethyl)-2-methyl-2-azaspiro[4.4]nonane](/img/structure/B13968129.png)

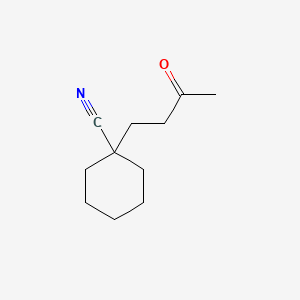
![2-(2-(Hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)acetic acid](/img/structure/B13968162.png)
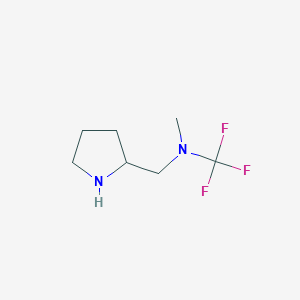


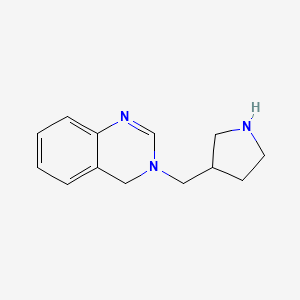
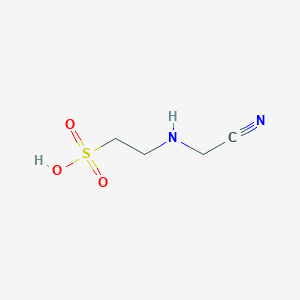
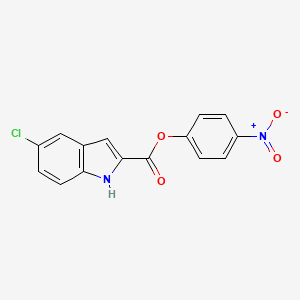
![3-(1-Methylethyl)-5-[[(phenylsulfonyl)oxy]methyl]-2-oxazolidinone](/img/structure/B13968203.png)
![2-Ethyl-1,3-dimethyltricyclo[3.3.1.1~3,7~]decan-2-ol](/img/structure/B13968204.png)
![5H-pyrimido[5,4-e][1,4]diazepine](/img/structure/B13968223.png)
